N-(ADAMANTAN-1-YLMETHYL)-3-(BENZOYLAMINO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Overview
Description
“N-(ADAMANTAN-1-YLMETHYL)-3-(BENZOYLAMINO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE” is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(ADAMANTAN-1-YLMETHYL)-3-(BENZOYLAMINO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(ADAMANTAN-1-YLMETHYL)-3-(BENZOYLAMINO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(ADAMANTAN-1-YLMETHYL)-3-(BENZOYLAMINO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridines with varying functional groups. Examples might be:
Clopidogrel: An antiplatelet medication.
Prasugrel: Another antiplatelet drug with a similar structure.
Uniqueness
What sets “N-(ADAMANTAN-1-YLMETHYL)-3-(BENZOYLAMINO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE” apart is its unique combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other thienopyridines.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3S/c1-17-8-22(15-35-2)23-24(32-26(33)21-6-4-3-5-7-21)25(36-28(23)31-17)27(34)30-16-29-12-18-9-19(13-29)11-20(10-18)14-29/h3-8,18-20H,9-16H2,1-2H3,(H,30,34)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBQGTXQRJDFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NCC34CC5CC(C3)CC(C5)C4)NC(=O)C6=CC=CC=C6)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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